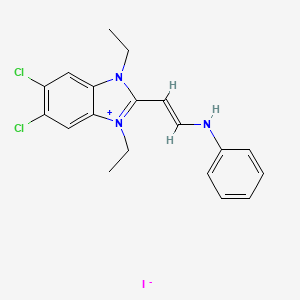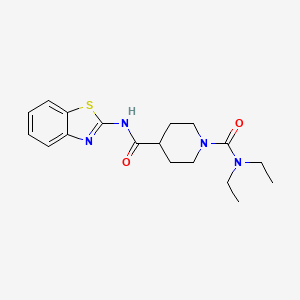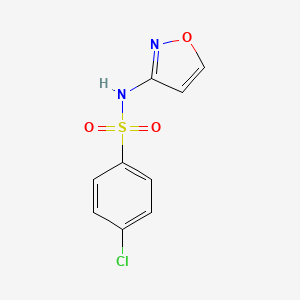![molecular formula C17H17NO B5295373 1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)
1-[(3-methylphenyl)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methylphenyl)acetyl]indoline, also known as MPAI, is a chemical compound that belongs to the indole family. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. MPAI exhibits unique properties that make it a valuable tool for investigating the mechanisms of action of certain neurotransmitters and their receptors.
Mecanismo De Acción
1-[(3-methylphenyl)acetyl]indoline acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a dopamine D2 receptor antagonist. This unique pharmacological profile makes it a valuable tool for investigating the complex interactions between these neurotransmitter systems.
Biochemical and physiological effects:
1-[(3-methylphenyl)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-[(3-methylphenyl)acetyl]indoline has also been shown to affect the activity of various ion channels, including the NMDA receptor and the GABA receptor. These effects have been linked to the regulation of mood, anxiety, and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-methylphenyl)acetyl]indoline has several advantages for use in laboratory experiments. It is a highly selective ligand for the serotonin and dopamine receptors, which allows for precise modulation of these systems. 1-[(3-methylphenyl)acetyl]indoline is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use, including its low solubility in water and its potential for non-specific binding to other receptors.
Direcciones Futuras
There are several future directions for research on 1-[(3-methylphenyl)acetyl]indoline. One potential area of investigation is the role of 1-[(3-methylphenyl)acetyl]indoline in the regulation of other neurotransmitter systems, such as the endocannabinoid system. Another area of interest is the potential therapeutic applications of 1-[(3-methylphenyl)acetyl]indoline in the treatment of mood disorders and anxiety. Further research is also needed to fully understand the mechanisms of action of 1-[(3-methylphenyl)acetyl]indoline and its potential for use in various scientific research applications.
Métodos De Síntesis
The synthesis of 1-[(3-methylphenyl)acetyl]indoline can be achieved through several methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1-[(3-methylphenyl)acetyl]indoline has been widely used in scientific research to investigate the mechanisms of action of certain neurotransmitters and their receptors. It has been shown to modulate the activity of the serotonin and dopamine receptors, which are involved in various physiological and pathological processes. 1-[(3-methylphenyl)acetyl]indoline has also been used to study the role of the endocannabinoid system in the regulation of mood, anxiety, and stress.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-5-4-6-14(11-13)12-17(19)18-10-9-15-7-2-3-8-16(15)18/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVADVOBYYGRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)

![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)


![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)